molecular formula C17H19N3O2 B7516769 N-(4-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide

N-(4-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide

Cat. No. B7516769
M. Wt: 297.35 g/mol
InChI Key: BADGJTMEESUHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide, also known as JNJ-40411813, is a novel and potent inhibitor of the histone deacetylase 6 (HDAC6) enzyme. It has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and autoimmune disorders. In

Mechanism of Action

N-(4-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide inhibits the activity of HDAC6, which is a member of the histone deacetylase family of enzymes. HDAC6 plays a key role in the regulation of protein degradation pathways, including the aggresome-autophagy pathway. By inhibiting HDAC6, this compound promotes the accumulation of misfolded and aggregated proteins, leading to their degradation by the autophagy-lysosome system. This mechanism of action has been shown to have therapeutic potential in the treatment of protein misfolding diseases such as neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in multiple cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases such as Huntington's disease and Parkinson's disease. This compound has also been shown to have immunomodulatory effects, with potential applications in the treatment of autoimmune disorders such as multiple sclerosis.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has several advantages for lab experiments, including its potent inhibitory activity against HDAC6, its ability to induce autophagy and promote protein degradation, and its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders. However, there are also limitations to its use in lab experiments, including its low solubility and stability in aqueous solutions, which can make it difficult to administer and analyze.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide. One potential direction is the development of more potent and selective HDAC6 inhibitors, which could have even greater therapeutic potential. Another direction is the investigation of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of neurodegenerative diseases and autoimmune disorders.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide involves a multi-step process, starting with the reaction of 4-methoxybenzaldehyde with 2-bromopyridine to yield 4-methoxyphenyl-2-pyridinylmethanol. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form the final product, this compound. The overall yield of the synthesis is approximately 20%, and the purity of the compound can be increased through further purification steps.

Scientific Research Applications

N-(4-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In cancer research, HDAC6 inhibitors have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and autophagy in cancer cells. This compound has demonstrated potent anti-tumor activity in multiple cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has shown promise in the treatment of neurodegenerative diseases such as Huntington's disease and Parkinson's disease, as well as autoimmune disorders such as multiple sclerosis.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-15-6-4-14(5-7-15)19-17(21)20-12-2-3-16(20)13-8-10-18-11-9-13/h4-11,16H,2-3,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADGJTMEESUHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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